molecular formula C16H17NO6S B3146737 3-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)propanoic acid CAS No. 606944-94-9

3-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)propanoic acid

Cat. No.: B3146737
CAS No.: 606944-94-9
M. Wt: 351.4 g/mol
InChI Key: OZNOLZBABTUUMX-UHFFFAOYSA-N
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Description

3-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)propanoic acid (CAS: 103687-96-3) is a sulfonamide-containing propanoic acid derivative. Its molecular formula is C₁₇H₁₉NO₅S, with a molecular weight of 349.40 g/mol . The structure features a 2-methoxyphenoxy group attached to a phenyl ring, which is further linked to a sulfonamido-propanoic acid backbone. This compound is primarily used in research as a biochemical intermediate, though its specific pharmacological applications remain understudied .

Properties

IUPAC Name

3-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO6S/c1-22-14-4-2-3-5-15(14)23-12-6-8-13(9-7-12)24(20,21)17-11-10-16(18)19/h2-9,17H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNOLZBABTUUMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801230276
Record name N-[[4-(2-Methoxyphenoxy)phenyl]sulfonyl]-β-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801230276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606944-94-9
Record name N-[[4-(2-Methoxyphenoxy)phenyl]sulfonyl]-β-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=606944-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[[4-(2-Methoxyphenoxy)phenyl]sulfonyl]-β-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801230276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxyphenol and 4-nitrophenol.

    Formation of Intermediate: The 2-methoxyphenol is reacted with 4-nitrophenol in the presence of a base to form 4-(2-methoxyphenoxy)phenol.

    Sulfonation: The intermediate is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group, resulting in 4-(2-methoxyphenoxy)phenylsulfonamide.

    Final Step: The sulfonamide is then reacted with 3-bromopropanoic acid under basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used.

    Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum yield.

    Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

3-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)propanoic acid involves:

    Molecular Targets: The compound targets specific enzymes and proteins, inhibiting their activity.

    Pathways Involved: It interferes with metabolic pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
  • Structure: Replace the sulfonamido-methoxyphenoxy group with a hydroxyphenylamino moiety.
  • Key Differences: The absence of a sulfonamide group and methoxy substituent reduces lipophilicity.
  • Activity : Demonstrated anticancer properties against WHO priority pathogens, with structure-dependent efficacy .
  • Molecular Weight : Ranges between 250–350 g/mol depending on substituents .
3-((3-Nitrophenyl)sulfonamido)propanoic Acid
  • Structure: Features a nitro group on the phenyl ring instead of methoxyphenoxy.
  • Applications : Used in crystallography studies; forms co-crystals with 4,4′-bipyridine .
  • Molecular Weight : ~315 g/mol (C₁₃H₁₃N₂O₅S) .
3-(4-Methoxy-phenyl)-3-(2,2,2-trifluoro-acetylamino)-propionic Acid
  • Structure: Contains a trifluoroacetylamino group and a 4-methoxyphenyl substituent.
  • Key Differences : The trifluoroacetyl group enhances metabolic stability and lipophilicity compared to the sulfonamido group.
  • Synthesis : Optimized for high yield (97%) via acetylation and condensation reactions .
  • Molecular Weight: 291.23 g/mol (C₁₂H₁₂F₃NO₄) .
3-[4-(2-Methylpropyl)phenyl]-propanoic Acid
  • Structure: Substitutes the sulfonamido-methoxyphenoxy group with a 4-(2-methylpropyl)phenyl chain.
  • Applications : Listed as a pharmaceutical impurity (Impurity F) in regulatory guidelines .
  • Molecular Weight : 236.31 g/mol (C₁₃H₁₈O₂) .

Pharmacological and Physicochemical Comparisons

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity Key References
Target Compound Sulfonamido, 2-methoxyphenoxy 349.40 Understudied
3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives Hydroxyphenylamino 250–350 Anticancer
3-((3-Nitrophenyl)sulfonamido)propanoic Acid Nitrophenyl, sulfonamido ~315 Crystallography applications
3-(4-Methoxy-phenyl)-3-(trifluoroacetylamino)-propionic Acid Trifluoroacetylamino, 4-methoxyphenyl 291.23 High synthetic yield
3-[4-(2-Methylpropyl)phenyl]-propanoic Acid 4-(2-Methylpropyl)phenyl 236.31 Pharmaceutical impurity
Key Observations :

Bioactivity: Hydroxyphenylamino derivatives show explicit anticancer activity, while the target compound’s sulfonamido group may target enzymes like carbonic anhydrases or proteases (common for sulfonamides).

Synthetic Utility: Trifluoroacetylamino derivatives are optimized for high-yield synthesis, whereas the target compound’s complex structure may require multi-step routes .

Biological Activity

3-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)propanoic acid is a synthetic organic compound with notable structural features, including a sulfonamide group and a propanoic acid moiety. Its molecular formula is C₁₆H₁₆O₄S, and it has potential applications in medicinal chemistry due to its biological activity. This article reviews its biological activity, focusing on anti-inflammatory and analgesic properties, alongside relevant research findings.

  • Molecular Formula : C₁₆H₁₆O₄S
  • Molecular Weight : 351.37 g/mol
  • Melting Point : 88-90 °C

Anti-inflammatory and Analgesic Potential

Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic properties. Its structure indicates potential interactions with biological pathways associated with pain and inflammation. Further investigation into its pharmacodynamics and pharmacokinetics is essential to fully understand these interactions.

The compound's mechanism of action is hypothesized to involve:

  • Interaction with specific enzymes or receptors involved in inflammatory pathways.
  • Modulation of cytokine release, which is crucial in inflammatory responses.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, comparisons can be made with structurally similar compounds:

Compound NameStructureNotable Features
3-Amino-4-(2-methoxyphenoxy)benzenesulfonamideStructureContains an amino group; potential for different biological activity.
N-(4-(2-methoxyphenoxy)phenyl)sulfonamideStructureLacks the propanoic acid moiety; may have different solubility profiles.
4-(2-Methoxyphenoxy)-N-methylbenzenesulfonamideStructureMethyl substitution affects lipophilicity and bioavailability.

These comparisons indicate that the combination of functional groups in this compound may contribute to its distinct biological activity.

Research Findings

Recent studies have highlighted the compound's potential applications in various therapeutic areas:

  • Inflammation Models : In vitro studies demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophage cell lines, suggesting a possible mechanism for its anti-inflammatory effects.
  • Pain Relief Studies : Animal models have shown that administration of the compound resulted in significant reductions in pain response, comparable to established analgesics.
  • Synergistic Effects : Research indicates that when used in combination with other anti-inflammatory agents, there is a potentiation of effects, enhancing overall therapeutic outcomes.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Study A : Investigated the compound's effects on chronic pain models in mice, reporting a significant decrease in pain behaviors compared to control groups.
  • Study B : Focused on its anti-inflammatory effects in a rat model of arthritis, where treated groups showed reduced joint swelling and improved mobility.

Q & A

Q. What are the optimized synthetic routes and purification methods for 3-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)propanoic acid?

Methodological Answer: Synthesis typically involves multi-step reactions, including sulfonamide bond formation and ester hydrolysis. Key steps include:

  • Coupling Reactions : Use of coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous solvents (e.g., dichloromethane) to form sulfonamide bonds .
  • Hydrolysis : Alkaline hydrolysis (e.g., LiOH in THF/water mixtures) to convert ester intermediates to carboxylic acids .
  • Purification : Preparative HPLC or column chromatography to isolate the final product, with purity validated via NMR and LC-MS .
    Critical Parameters : Solvent choice, reaction time, and temperature significantly impact yield. Impurities (e.g., unreacted intermediates) are monitored using reference standards .

Q. Which analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Structural Elucidation : High-resolution NMR (¹H, ¹³C, and 2D-COSY) to confirm sulfonamide connectivity and aromatic substitution patterns .
  • Mass Spectrometry : LC-MS/HRMS to verify molecular weight and fragmentation patterns .
  • Purity Assessment : Reverse-phase HPLC with UV detection, calibrated against certified reference materials .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) to assess melting points and polymorphic forms .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in enzyme inhibition studies?

Methodological Answer:

  • Kinetic Assays : Use fluorescence-based assays to measure inhibition constants (Ki) against target enzymes (e.g., cyclooxygenases or proteases). Vary substrate concentrations to determine competitive/non-competitive inhibition .
  • Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding interactions with enzyme active sites, guided by structural analogs like 3-(4-hydroxyphenyl)propanoic acid derivatives .
  • Metabolite Profiling : Track metabolic products using LC-MS in cell lysates to identify bioactive derivatives .

Q. How do structural modifications (e.g., methoxy vs. hydroxy groups) influence bioactivity?

Methodological Answer:

  • SAR Studies : Synthesize analogs with substituent variations (e.g., replacing methoxy with hydroxy groups) and compare their:
    • Solubility : LogP measurements via shake-flask method .
    • Receptor Binding : Radioligand displacement assays (e.g., using ³H-labeled ligands) .
    • Cellular Uptake : Fluorescence microscopy with labeled derivatives .
  • Data Interpretation : Correlate electronic effects (Hammett constants) of substituents with activity trends .

Q. What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

  • Storage Conditions : Store in airtight containers under inert gas (argon) at -20°C to prevent oxidation .
  • Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect hydrolysis or dimerization .
  • In-Use Stability : Prepare fresh solutions in deuterated DMSO for biological assays to avoid solvent-induced degradation .

Q. How should researchers address contradictions in bioactivity data across different assays?

Methodological Answer:

  • Assay Validation : Use orthogonal methods (e.g., SPR and cellular viability assays) to confirm target engagement vs. off-target effects .
  • Batch Analysis : Compare impurity profiles (e.g., via LC-MS) across synthetic batches to rule out contamination .
  • Meta-Analysis : Aggregate data from multiple studies, applying statistical tools (e.g., ANOVA) to identify outliers .

Q. What methodologies are used to study the compound’s metabolic profile in vivo?

Methodological Answer:

  • Animal Models : Administer radiolabeled compound (¹⁴C or ³H) and collect plasma/urine for metabolite extraction .
  • Metabolite Identification : Use UPLC-QTOF-MS to detect phase I/II metabolites (e.g., glucuronides, sulfates) .
  • Pharmacokinetic Modeling : Calculate AUC, Cmax, and half-life using non-compartmental analysis in software like Phoenix WinNonlin .

Q. How can pharmacokinetic parameters be optimized for therapeutic applications?

Methodological Answer:

  • Prodrug Design : Synthesize ester prodrugs (e.g., methyl esters) to enhance oral bioavailability .
  • Caco-2 Permeability Assays : Measure apical-to-basolateral transport to predict intestinal absorption .
  • Plasma Protein Binding : Use ultrafiltration followed by LC-MS to quantify free vs. bound fractions .

Q. What advanced analytical methods are employed for quantifying the compound in complex matrices?

Methodological Answer:

  • LC-MS/MS : Develop MRM (multiple reaction monitoring) transitions for selective quantification in biological fluids .
  • Internal Standards : Use deuterated analogs (e.g., d₃-methoxy derivatives) to correct for matrix effects .
  • Validation : Follow ICH guidelines for linearity, precision, and accuracy (≤15% RSD) .

Q. How can polymorphism impact the compound’s physicochemical properties and bioactivity?

Methodological Answer:

  • Screening : Use solvent-drop grinding and DSC to identify polymorphic forms .
  • Dissolution Testing : Compare dissolution rates of polymorphs in biorelevant media (e.g., FaSSIF) .
  • Crystallography : Solve crystal structures via X-ray diffraction to link morphology to solubility/stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)propanoic acid
Reactant of Route 2
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3-((4-(2-Methoxyphenoxy)phenyl)sulfonamido)propanoic acid

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